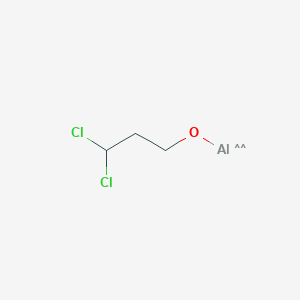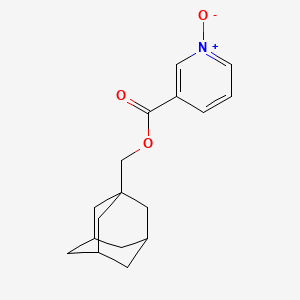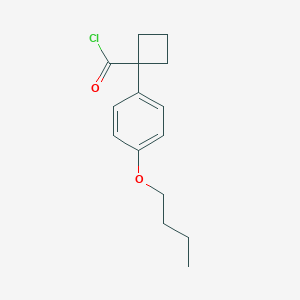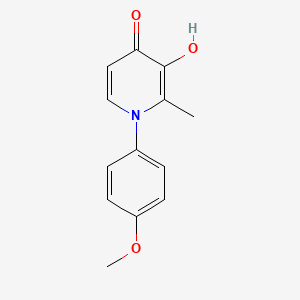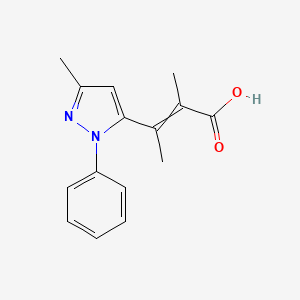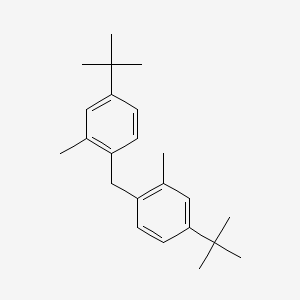
Benzene, 1,1'-methylenebis[4-(1,1-dimethylethyl)-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,1’-methylenebis[4-(1,1-dimethylethyl)-2-methyl-] is an organic compound with a complex structure It is characterized by the presence of two benzene rings connected by a methylene bridge, with tert-butyl and methyl groups attached to the benzene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-methylenebis[4-(1,1-dimethylethyl)-2-methyl-] typically involves the reaction of benzene derivatives with appropriate reagents under controlled conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with tert-butyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for higher yields and efficiency, often involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Benzene, 1,1’-methylenebis[4-(1,1-dimethylethyl)-2-methyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene rings undergo substitution with electrophiles such as halogens, nitro groups, or sulfonic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Halogens (chlorine, bromine), nitro compounds, sulfonic acids, often in the presence of a catalyst or under specific temperature and pressure conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated benzene derivatives, nitrobenzene derivatives, sulfonated benzene derivatives.
科学的研究の応用
Benzene, 1,1’-methylenebis[4-(1,1-dimethylethyl)-2-methyl-] has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Benzene, 1,1’-methylenebis[4-(1,1-dimethylethyl)-2-methyl-] involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s effects are mediated through specific pathways, which may include binding to active sites, altering enzyme activity, or modulating receptor function. The exact mechanism depends on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- Benzene, 1,1’-methylenebis[2-methyl-]
- Benzene, 1,4-bis(1,1-dimethylethyl)-
- Benzene, 1,1’-methylenebis[4-isocyanato-]
Uniqueness
Benzene, 1,1’-methylenebis[4-(1,1-dimethylethyl)-2-methyl-] is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
特性
CAS番号 |
65276-21-3 |
|---|---|
分子式 |
C23H32 |
分子量 |
308.5 g/mol |
IUPAC名 |
4-tert-butyl-1-[(4-tert-butyl-2-methylphenyl)methyl]-2-methylbenzene |
InChI |
InChI=1S/C23H32/c1-16-13-20(22(3,4)5)11-9-18(16)15-19-10-12-21(14-17(19)2)23(6,7)8/h9-14H,15H2,1-8H3 |
InChIキー |
ITOMSCHPTFGUKG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)CC2=C(C=C(C=C2)C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


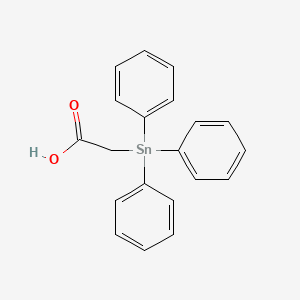
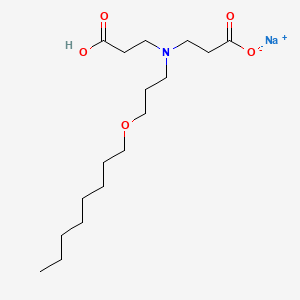
![5-{[4-(Dimethylamino)phenyl]sulfanyl}pyridin-2-amine](/img/structure/B14495156.png)
![5-[(4-Aminophenoxy)methyl]-1,3-oxazolidine-2-thione](/img/structure/B14495164.png)
![4-{(E)-[1-(4-Propylphenyl)ethylidene]amino}benzonitrile](/img/structure/B14495168.png)
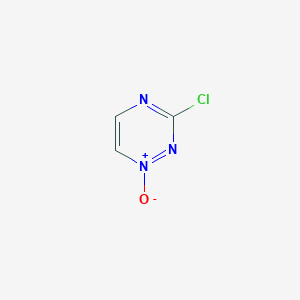
![4-[(Z)-(4-Methoxyphenyl)-ONN-azoxy]phenyl 3-chloropropanoate](/img/structure/B14495186.png)
